Cas no 13553-79-2 (Rifamycin S)

Rifamycin S 化学的及び物理的性質
名前と識別子
-
- Rifamycin S
- 1,4-Dideoxy-1,4-dihydro-1,4-dioxo-rifamycin
- Rifampicin S
- rifomycin S
- (12S,3E,5S,13E,15Z)-7t-acetoxy-15,9c,11t-trihydroxy-5r-methoxy-12,4,6t,8c,10c,12t,16-heptamethyl-2-oxa-18-aza-1(2,7)-naphtho[2,1-b]furana-cyclooctadecaphane-3,13,15-triene-11,6,9,17-tetraone
- 1,4-Dideoxy-1,4-dihydro-1,4-dioxorifamycin
- EINECS 236-938-4
- NCI 144-130
- O1,O4-didehydro-rifamycin
- Rifamycin,1,4-dideoxy-1,4-dihydro-1,4-dioxo
- rifamycin-S
- rifaximin S
- rifomycin-S
- UNII-PI53N820JV
- Rifaximin EP Impurity E
- Rifaximin impurity E (EP)
- 4-dideoxy-1,4-dihydro-1,4-dioxo-rifamycin
- Rifamycin, 1,4-dideoxy-1,4-dihydro-1,4-dioxo-
- 5,17,19,21-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-21-aceta
- rifomycins
- nci144-130
- s4425
- MFCD06198807
- PI53N820JV
- 13553-79-2
- DTXSID301043935
- NSC 144130
- RIFAMYCIN S [EP IMPURITY]
- RIFAXIMIN IMPURITY E [EP IMPURITY]
- RIFAMYCIN SODIUM IMPURITY B [EP IMPURITY]
- ((2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,17,19-TRIHYDROXY-23-METHOXY-2,4,12,16,18,20,22-HEPTAMETHYL-1,6,9,11-TETRAOXO-1,2-DIHYDRO-2,7-(EPOXYPENTADECA(1,11,13)TRIENAZANO)NAPHTHO(2,1-B)FURAN-21-YL ACETATE
- Rafamycin S
- NSC144130
- SCHEMBL415695
- Q27116328
- [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate
- 2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,6,9,11(2H)-tetrone, 5,17,19,21-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, 21-acetate
- BTVYFIMKUHNOBZ-ODRIEIDWSA-N
- CHEMBL236921
- BRN 0604802
- CHEBI:34948
- RIFAMYCIN S [MI]
- NSC-144130
- RIFAMYCIN S (EP IMPURITY)
- RIFAMYCIN SODIUM IMPURITY B (EP IMPURITY)
- RIFAXIMIN IMPURITY E (EP IMPURITY)
- A11758
- ((7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo(23.3.1.14,7.05,28)triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl) acetate
-
- MDL: MFCD06198807
- インチ: 1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10?,14-13+,17-12?/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1
- InChIKey: BTVYFIMKUHNOBZ-NIRICNDZSA-N
- ほほえんだ: O(C(C([H])([H])[H])=O)[C@]1([H])[C@]([H])(C([H])([H])[H])[C@]([H])(C([H])=C([H])O[C@]2(C([H])([H])[H])C(C3C4C(C([H])=C(C(C=4C(=C(C([H])([H])[H])C=3O2)O[H])=O)N([H])C(C(C([H])([H])[H])=C([H])C([H])=C([H])[C@]([H])(C([H])([H])[H])[C@@]([H])([C@@]([H])(C([H])([H])[H])[C@]([H])([C@@]1([H])C([H])([H])[H])O[H])O[H])=O)=O)=O)OC([H])([H])[H] |c:18|
計算された属性
- せいみつぶんしりょう: 695.29400
- どういたいしつりょう: 695.294
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 12
- 重原子数: 50
- 回転可能化学結合数: 3
- 複雑さ: 1480
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー極表面積: 195A^2
- ひょうめんでんか: 0
- 互変異性体の数: 339
- トポロジー分子極性表面積: 195
じっけんとくせい
- 色と性状: イエローオレンジ結晶粉末
- 密度みつど: 1.2387 (rough estimate)
- ゆうかいてん: 179-181 ºC (dec.)
- ふってん: 700.89°C (rough estimate)
- フラッシュポイント: 508.6 °C
- 屈折率: 1.6630 (estimate)
- PSA: 194.99000
- LogP: 3.95910
- 最大波長(λmax): 390(MeOH)(lit.)
- マーカー: 8217
- ひせんこうど: +476° (c=0.1, MeOH)
Rifamycin S セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H371
- 警告文: P260-P264-P270-P308+P311-P405-P501
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- RTECS番号:KD1925000
- ちょぞうじょうけん:0-10°C
- どくせい:LD50 in mice (mg/kg): 122 i.v.; 258 i.p.; 3000 orally (Sensi, 1964)
Rifamycin S 税関データ
- 税関データ:
中国税関コード:
2941903000
Rifamycin S 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1054650-5g |
2,7-(Epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-1,6,9,11(2H)-tetrone, 5,17,19,21-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, 21-acetate (7CI,8CI) |
13553-79-2 | 98.0% | 5g |
$60 | 2024-06-07 | |
ChemScence | CS-0090973-50mg |
Rifamycin S |
13553-79-2 | 99.22% | 50mg |
$90.0 | 2021-09-02 | |
eNovation Chemicals LLC | Y1054650-1g |
2,7-(Epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-1,6,9,11(2H)-tetrone, 5,17,19,21-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, 21-acetate (7CI,8CI) |
13553-79-2 | 98.0% | 1g |
$55 | 2024-06-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8347-5 mg |
Rifamycin S |
13553-79-2 | 98.76% | 5mg |
¥287.00 | 2022-04-26 | |
Chemenu | CM343957-5g |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
13553-79-2 | 95%+ | 5g |
$728 | 2022-06-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R866789-200mg |
Rifamycin S |
13553-79-2 | ≥98% | 200mg |
¥156.00 | 2022-09-28 | |
TRC | R508210-50mg |
Rifamycin S |
13553-79-2 | 50mg |
$ 181.00 | 2023-09-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | R0200-5g |
Rifamycin S |
13553-79-2 | 98.0%(LC) | 5g |
¥3025.0 | 2022-06-09 | |
S e l l e c k ZHONG GUO | S4425-25mg |
Rifamycin S |
13553-79-2 | 99.41% | 25mg |
¥794.7 | 2023-09-15 | |
Advanced ChemBlocks | O32538-1G |
Rifampicin S |
13553-79-2 | 98% | 1G |
$150 | 2023-09-15 |
Rifamycin S サプライヤー
Rifamycin S 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
Rifamycin Sに関する追加情報
Rifamycin S: A Comprehensive Overview
Rifamycin S, also known as Rifamycin S (CAS No. 13553-79-2), is a naturally occurring antibiotic belonging to the macrolide class. It is derived from the fermentation of Amycolatopsis orientalis, a soil-dwelling actinomycete. This compound has garnered significant attention in the scientific community due to its potent antimicrobial activity and potential applications in various fields, including medicine and biotechnology.
The molecular structure of Rifamycin S is characterized by a large lactone ring, which contributes to its ability to inhibit bacterial protein synthesis. Recent studies have highlighted its efficacy against a wide range of pathogens, including multidrug-resistant strains. For instance, research published in the *Journal of Antimicrobial Chemotherapy* demonstrated that Rifamycin S exhibits remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for combating antibiotic resistance.
One of the most intriguing aspects of Rifamycin S is its potential in biomedical applications. Scientists are exploring its use in targeted drug delivery systems, where its unique structure could be exploited to enhance drug specificity and reduce side effects. Additionally, studies have shown that Rifamycin S possesses anti-inflammatory properties, which could be harnessed for treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.
The synthesis and modification of Rifamycin S have also been a focal point of recent research. Chemists have developed novel methods to enhance its stability and bioavailability, paving the way for more effective therapeutic formulations. For example, researchers at the University of California have successfully synthesized a derivative of Rifamycin S with improved pharmacokinetic properties, which could significantly extend its clinical utility.
In terms of industrial applications, Rifamycin S is increasingly being utilized in the agricultural sector as a natural alternative to synthetic antibiotics. Its ability to promote growth in livestock and prevent infections has made it a valuable asset in sustainable farming practices. However, regulatory bodies are closely monitoring its use to ensure compliance with safety standards and prevent the emergence of antibiotic resistance.
Recent advancements in genomics and proteomics have further deepened our understanding of Rifamycin S's mechanisms of action. By mapping its interactions with bacterial ribosomes, scientists have identified novel targets for drug design. This knowledge is expected to accelerate the development of next-generation antibiotics that are both potent and less prone to resistance.
Moreover, the environmental impact of Rifamycin S has been a topic of growing concern. Studies indicate that improper disposal of this compound can lead to contamination of water bodies and disrupt aquatic ecosystems. To address this issue, researchers are developing eco-friendly production methods and waste management strategies that minimize environmental hazards associated with Rifamycin S manufacturing.
In conclusion, Rifamycin S (CAS No. 13553-79-2) stands as a testament to the immense potential of natural products in addressing global health challenges. Its versatility across multiple applications underscores the importance of continued research into its properties and uses. As science advances, we can expect even more innovative solutions leveraging this remarkable compound to emerge.
13553-79-2 (Rifamycin S) 関連製品
- 14487-05-9(Rifamycin O)
- 16783-97-4(Rifamycin,25-O-deacetyl-3-formyl-)
- 15105-92-7(SODIUM RIFOMYCIN SV)
- 14897-39-3(Rifamycin sodium)
- 6998-60-3(Rifogal)
- 38327-40-1(Rifamycin,4-O-[2-(ethylamino)-2-oxoethyl]- (9CI))
- 13292-53-0(3-(Isonicotinoylhydrazonomethyl) Rifamycin)
- 57184-22-2(Rifamycin,3-[4-(2-methylpropyl)-1-piperazinyl]-)
- 59886-91-8(3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifaMycin)
- 15271-73-5(Rifamycin,4-O-(carboxymethyl)-21-deoxy-20-hydroxy-21-oxo-)

